molecular formula C24H19N3O2S B14094966 (4-{[(6-Benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone

(4-{[(6-Benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone

Cat. No.: B14094966
M. Wt: 413.5 g/mol
InChI Key: YYPSUDVNYABHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a benzyl group, and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazine ring.

    Attachment of the Phenylcarbonyl Group: The phenylcarbonyl group is attached via a Friedel-Crafts acylation reaction, using a phenylcarbonyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-phenyl-4H-1,2,4-triazin-5-one
  • 3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-methyl-4H-1,2,4-triazin-5-one

Uniqueness

3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

3-[(4-benzoylphenyl)methylsulfanyl]-6-benzyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C24H19N3O2S/c28-22(19-9-5-2-6-10-19)20-13-11-18(12-14-20)16-30-24-25-23(29)21(26-27-24)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,27,29)

InChI Key

YYPSUDVNYABHMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.